molecular formula C14H26N2O2 B12982962 tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate CAS No. 1440961-38-5

tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate

Cat. No.: B12982962
CAS No.: 1440961-38-5
M. Wt: 254.37 g/mol
InChI Key: VSYDPSWCHUZHAX-UHFFFAOYSA-N
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Description

tert-Butyl (2-aminospiro[35]nonan-6-yl)carbamate is a chemical compound with a unique spirocyclic structure It is characterized by a spiro[35]nonane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate
  • tert-Butyl (9-amino-6-oxaspiro[3.5]nonan-2-yl)carbamate
  • tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate

Uniqueness

tert-Butyl (2-aminospiro[3.5]nonan-6-yl)carbamate is unique due to its specific spirocyclic structure and the position of the amino and carbamate groups. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1440961-38-5

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-(2-aminospiro[3.5]nonan-8-yl)carbamate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(9-11)7-10(15)8-14/h10-11H,4-9,15H2,1-3H3,(H,16,17)

InChI Key

VSYDPSWCHUZHAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2(C1)CC(C2)N

Origin of Product

United States

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